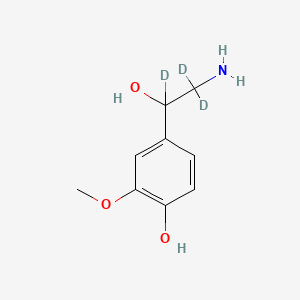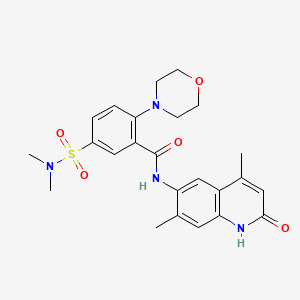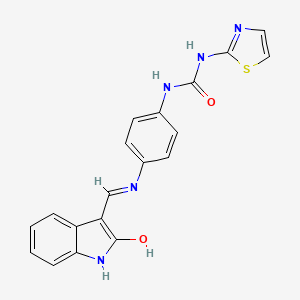
(Rac)-Normetanephrine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rac)-Normetanephrine-d3 is a deuterated form of normetanephrine, a metabolite of norepinephrine. Deuterium, a stable isotope of hydrogen, replaces three hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in mass spectrometry. This compound is often used as an internal standard in biochemical assays to measure the concentration of normetanephrine in biological samples.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Normetanephrine-d3 typically involves the deuteration of normetanephrine. One common method is the catalytic exchange of hydrogen atoms with deuterium using a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon. The reaction conditions usually involve elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and isotopic enrichment of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Rac)-Normetanephrine-d3 can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form deuterated normetanephrine derivatives.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated normetanephrine derivatives, while reduction will produce deuterated amines.
Aplicaciones Científicas De Investigación
(Rac)-Normetanephrine-d3 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of normetanephrine.
Biology: Helps in studying metabolic pathways involving norepinephrine and its metabolites.
Medicine: Used in clinical diagnostics to measure normetanephrine levels in patients, aiding in the diagnosis of certain medical conditions such as pheochromocytoma.
Industry: Employed in the development of pharmaceuticals and in quality control processes.
Mecanismo De Acción
The mechanism of action of (Rac)-Normetanephrine-d3 is primarily related to its role as a stable isotope-labeled compound. It does not exert biological effects by itself but serves as a reference standard in analytical techniques. The deuterium atoms provide a distinct mass difference, allowing for precise quantification of normetanephrine in complex biological matrices.
Comparación Con Compuestos Similares
Similar Compounds
Normetanephrine: The non-deuterated form, commonly found in biological systems.
Metanephrine: Another metabolite of norepinephrine, structurally similar but with different biological roles.
Deuterated Metanephrine: Similar to (Rac)-Normetanephrine-d3 but with deuterium atoms in different positions.
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in analytical precision and accuracy. The presence of deuterium atoms makes it an ideal internal standard for mass spectrometry, offering better resolution and quantification compared to non-deuterated analogs.
Propiedades
Fórmula molecular |
C9H13NO3 |
|---|---|
Peso molecular |
186.22 g/mol |
Nombre IUPAC |
4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)-2-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,11-12H,5,10H2,1H3/i5D2,8D |
Clave InChI |
YNYAYWLBAHXHLL-VWTWQGAWSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)OC)O)N |
SMILES canónico |
COC1=C(C=CC(=C1)C(CN)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)


![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)




![4-Amino-5-iodo-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12397301.png)

![2,2,2-Trifluoro-1-[3-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol](/img/structure/B12397326.png)


